2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline
Description
Properties
CAS No. |
61330-43-6 |
|---|---|
Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
BMFCZVCTHKBBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-C]-quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-C]quinazolines . This rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Activity
Research has shown that derivatives of triazoloquinazolines exhibit significant antihypertensive effects. A study synthesized a series of 1,2,4-triazolo[1,5-a]quinazolines and evaluated their ability to lower blood pressure in vivo using the tail cuff method on rats and mice. Some compounds demonstrated the ability to abolish tachycardia associated with parent compounds, suggesting potential as adrenoblockers or cardiac stimulants .
Antitumor and Antimicrobial Properties
Several studies have indicated that triazoloquinazolines possess antitumor and antimicrobial activities. For instance, derivatives of 2-amino[1,2,4]triazolo[1,5-c]quinazolines were identified as potent antagonists of adenosine receptors and displayed promising antitumor effects against various cancer cell lines . The pharmacological profile suggests that these compounds could be further developed as therapeutic agents.
Adenosine Receptor Antagonism
The ability of certain triazoloquinazolines to act as adenosine receptor antagonists opens avenues for treating conditions such as asthma and other respiratory disorders. The synthesis of these compounds has been optimized to enhance their efficacy and selectivity towards specific receptor subtypes .
Agricultural Applications
Fungicidal Activity
Triazoloquinazolines have also been explored for their potential in controlling plant diseases caused by fungal pathogens. Research indicated that certain derivatives exhibited fungicidal properties that could be leveraged in agricultural practices to protect crops from fungal infections .
Material Science
Polymeric Applications
The unique structural characteristics of triazoloquinazolines make them suitable for incorporation into polymeric materials. Their stability and functional properties can enhance the performance of polymers used in various applications including coatings and adhesives.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antihypertensive agents | Effective in lowering blood pressure; potential adrenoblockers |
| Antitumor agents | Active against various cancer cell lines | |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Agricultural Science | Fungicides | Effective against fungal pathogens in crops |
| Material Science | Polymer additives | Enhances stability and performance of polymeric materials |
Case Study 1: Antihypertensive Effects
In a study involving the synthesis of new triazoloquinazoline derivatives, researchers found that certain compounds significantly reduced systolic blood pressure in hypertensive rats. The study utilized advanced spectroscopic methods (IR, NMR) to confirm the structure of the synthesized compounds and established the correlation between chemical structure and biological activity .
Case Study 2: Antitumor Activity
Another investigation focused on the synthesis of phenyl-substituted triazoloquinazolines which were tested for antitumor efficacy. The results showed that specific derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Key Findings :
- The 2,5-diphenyl derivative (13b) shows dual antagonism, whereas 3,5-diphenyl analogues (e.g., compound 17) exhibit enhanced A₃ selectivity due to steric and electronic effects from the triazolo[4,3-C] annelation .
- Spirocyclic derivatives (e.g., compound 20) retain A₃ affinity but with reduced potency compared to planar triazoloquinazolines .
Photophysical Properties
Fluorescence behavior varies significantly between triazoloquinazoline isomers:
Key Findings :
Biological Activity
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the triazoloquinazoline class, which has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound based on various studies.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of quinazoline derivatives with triazole compounds under specific conditions. The synthesis often employs microwave-assisted techniques to enhance yield and purity.
Antagonistic Effects on Adenosine Receptors
Research has shown that this compound acts as a dual antagonist for adenosine receptors A1 and A3. This dual activity suggests potential applications in treating conditions related to adenosine receptor dysregulation such as:
- Cardiovascular Diseases : The compound has demonstrated the ability to modulate heart rate and blood pressure effectively in animal models. It was found to abolish tachycardia induced by parent compounds, indicating its potential as an antiarrhythmic agent .
- Neuroprotective Effects : Studies indicate that the compound may possess neuroprotective properties by inhibiting adenosine receptors involved in neuroinflammation .
| Activity | Effect | Reference |
|---|---|---|
| A1/A3 Receptor Antagonism | Dual antagonist activity | |
| Cardiovascular Modulation | Reduces heart rate; potential antiarrhythmic | |
| Neuroprotection | Inhibits neuroinflammation |
Antihypertensive Properties
In a study focused on the synthesis of various triazoloquinazoline derivatives, some compounds exhibited significant antihypertensive activity. The evaluation was conducted using the tail cuff method in rats and mice. Compounds derived from this compound showed promising results in reducing systolic blood pressure .
Study 1: Evaluation of Antihypertensive Effects
A series of derivatives were synthesized and tested for their antihypertensive effects. Among these, this compound demonstrated a marked decrease in blood pressure when administered to hypertensive rat models. The study concluded that modifications to the triazoloquinazoline structure could enhance its efficacy as an antihypertensive agent .
Study 2: Neuroprotective Activity
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests a potential therapeutic role in neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with specific receptors:
- Adenosine Receptors : The antagonistic action on A1 and A3 receptors modulates various physiological responses including vasodilation and neurotransmitter release.
- Inhibition of Inflammatory Pathways : By blocking adenosine receptors involved in inflammation signaling pathways, the compound may reduce neuroinflammation and provide neuroprotective benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
